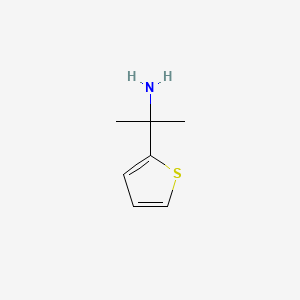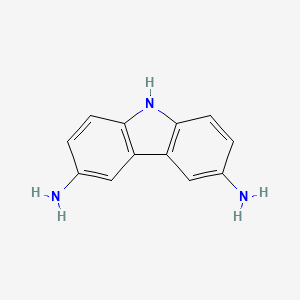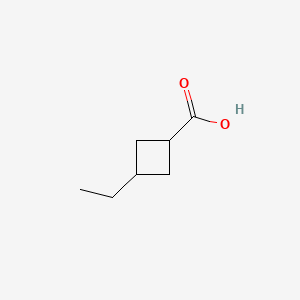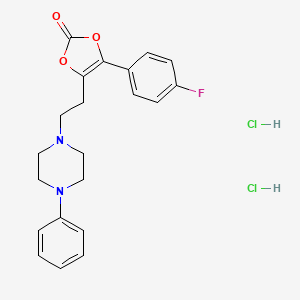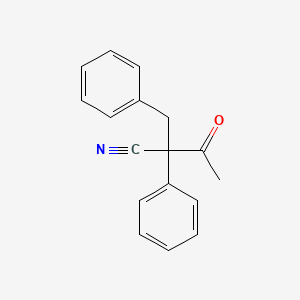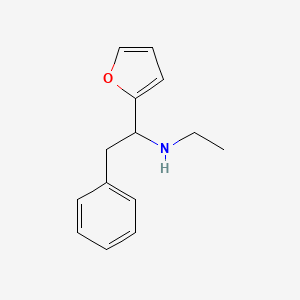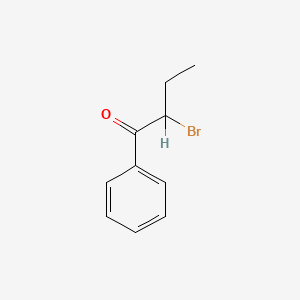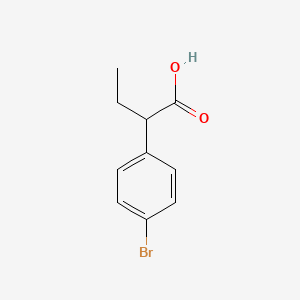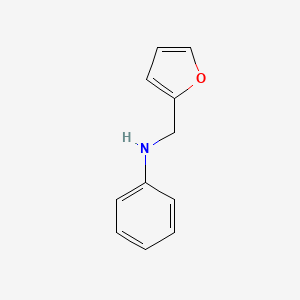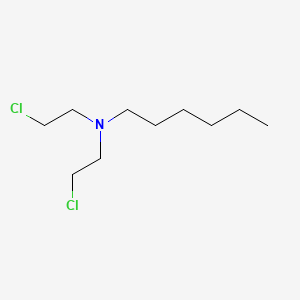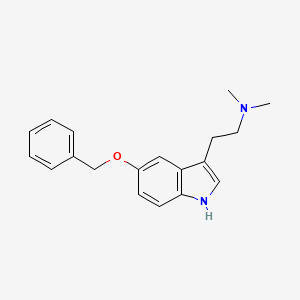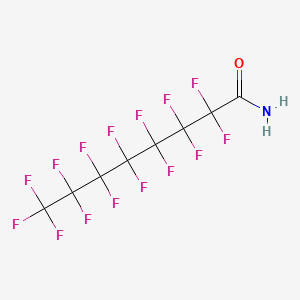
Perfluorooctanamide
Overview
Description
Perfluorooctanamide is a member of the per- and polyfluoroalkyl substances (PFASs) family, which are synthetic chemicals known for their unique properties such as high thermal stability, resistance to degradation, and hydrophobicity. These characteristics make PFASs, including this compound, valuable in various industrial applications .
Mechanism of Action
Target of Action
Perfluorooctanamide, like other perfluoroalkyl and polyfluoroalkyl substances (PFASs), primarily targets soil microorganisms . These substances have been found to affect the microbial community structure and microbe-microbe relationships .
Mode of Action
This compound interacts with its targets, the soil microorganisms, leading to substantial changes in the compositions of soil microbial communities . This interaction results in the enrichment of more this compound-tolerant bacteria, such as Proteobacteria, Burkholderiales, and Rhodocyclales .
Biochemical Pathways
The exposure of soil microorganisms to this compound affects various biochemical pathways. Functional gene prediction suggests that the microbial metabolism processes, such as nucleotide transport and metabolism, cell motility, carbohydrate transport and metabolism, energy production and conversion, and secondary metabolites biosynthesis transport and catabolism, might be inhibited under this compound exposure . This inhibition may further affect soil ecological services .
Pharmacokinetics
It is known that perfluoroalkyl acids (pfaas), a group to which this compound belongs, are highly polar and stable organic compounds . These characteristics suggest that this compound may have unique ADME properties that impact its bioavailability.
Result of Action
The result of this compound’s action on soil microorganisms is an increase in the alpha-diversity of soil microbial communities . The exposure of this compound substantially changes the compositions of soil microbial communities, leading to the enrichment of more this compound-tolerant bacteria .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the extensive application of perfluoroalkyl and polyfluoroalkyl substances (PFASs) causes their frequent detection in various environments . The effects of this compound on soil microorganisms were investigated under 90 days of exposure , suggesting that the duration of exposure is a significant environmental factor influencing this compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Perfluorooctanamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in fatty acid metabolism. The binding of this compound to PPARs can lead to the activation or inhibition of these receptors, thereby influencing metabolic processes. Additionally, this compound has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving PPARs and other nuclear receptors. This compound can alter gene expression by modulating the transcriptional activity of these receptors, leading to changes in cellular metabolism and function. This compound has also been shown to affect cellular proliferation and apoptosis, potentially contributing to its toxic effects . Furthermore, it can disrupt cell membrane integrity and function, leading to altered cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including nuclear receptors and enzymes. By binding to PPARs, this compound can modulate the expression of genes involved in lipid metabolism, energy homeostasis, and inflammation. It can also inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound has been shown to induce oxidative stress and endoplasmic reticulum stress, which can further contribute to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and resistant to degradation, leading to its persistence in biological systems. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, metabolic processes, and cellular homeostasis. These effects can be observed in both in vitro and in vivo studies, highlighting the potential for chronic toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular metabolism and function, while higher doses can lead to more pronounced toxic effects. Studies have reported threshold effects, where certain doses of this compound result in significant alterations in gene expression, enzyme activity, and cellular homeostasis. Toxic or adverse effects, such as liver damage and disruption of lipid metabolism, have been observed at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as cytochrome P450s and PPARs, influencing the metabolism of fatty acids and other lipids. This compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy homeostasis and lipid storage. Additionally, this compound has been shown to interfere with the biosynthesis and degradation of cholesterol and other sterols .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature. The distribution of this compound within cells can affect its localization and activity, influencing its interactions with biomolecules and cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to the endoplasmic reticulum, where it can induce stress responses and affect protein folding and secretion. Additionally, this compound can accumulate in lipid droplets and other organelles involved in lipid metabolism, influencing cellular lipid homeostasis. Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, affecting its interactions with biomolecules and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctanamide can be synthesized through the reaction of perfluorooctanoic acid with ammonia or amines under controlled conditions. The reaction typically involves heating the acid with the amine in the presence of a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Perfluorooctanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into perfluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctylamine.
Substitution: Various substituted perfluorooctyl derivatives.
Scientific Research Applications
Perfluorooctanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and cell membranes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of water and oil-repellent coatings, lubricants, and fire-fighting foams
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Comparison: Perfluorooctanamide shares many properties with these compounds, such as high thermal stability and resistance to degradationUnlike PFOA and PFOS, which are primarily used in industrial applications, this compound’s amide group allows for more diverse chemical modifications and applications .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMUDSKJLAUMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195123 | |
| Record name | Perfluorooctanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-54-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorooctanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorooctanamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MC3KA5CES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
